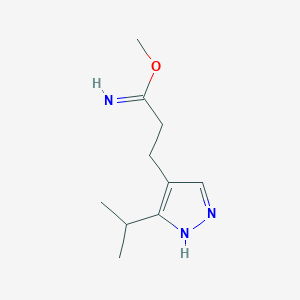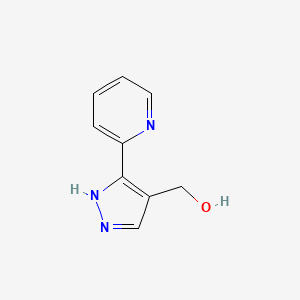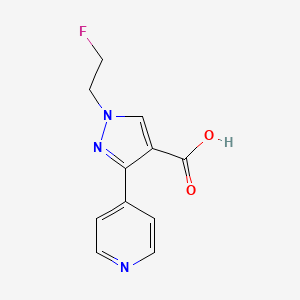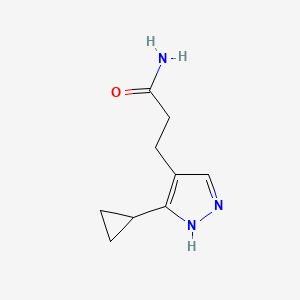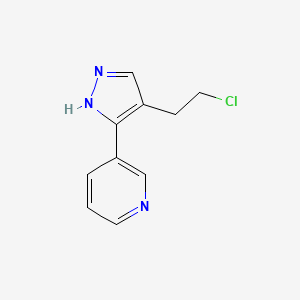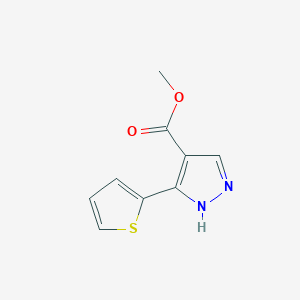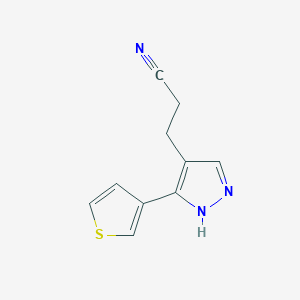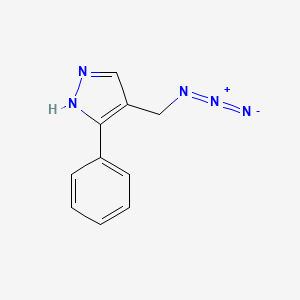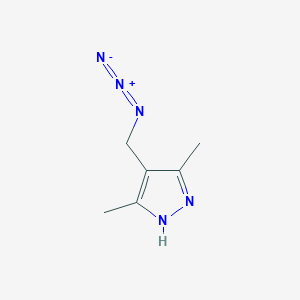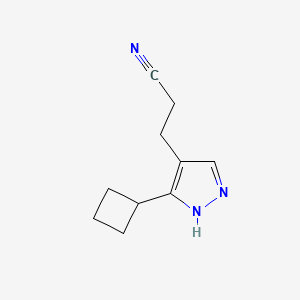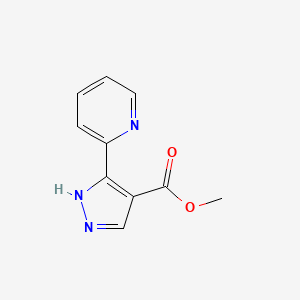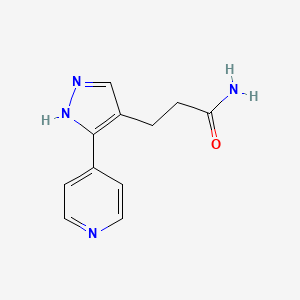![molecular formula C10H15ClF3NO2 B1482457 2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one CAS No. 2098000-72-5](/img/structure/B1482457.png)
2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one
Vue d'ensemble
Description
“2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one” is a chemical compound . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one” is C10H15ClF3NO2. Its average mass is 273.680 Da and its monoisotopic mass is 273.074341 Da .Applications De Recherche Scientifique
Antibacterial Applications
This compound has shown potential in the development of new antibacterial agents. The presence of the piperidinyl moiety can contribute to the antibacterial activity, as seen in various imidazole-containing compounds . Research indicates that derivatives of such structures can be effective against a range of bacterial strains, providing a pathway for the synthesis of novel antibiotics.
Antifungal Applications
Similar to its antibacterial properties, this compound could also be used to develop antifungal agents. The structural flexibility allows for the creation of derivatives that can target fungal infections, which is crucial given the rising resistance to existing antifungal drugs .
Anti-inflammatory Properties
Compounds with the trifluoromethyl group have been associated with anti-inflammatory properties. This suggests that “2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one” could be a precursor in synthesizing drugs that help manage inflammation .
Antitumor Activity
The core structure of this compound is similar to that found in various antitumor agents. Its potential to act as a scaffold for developing new oncology drugs is significant, especially in the realm of targeted therapy where precision is key .
Suzuki–Miyaura Coupling Applications
In organic chemistry, the Suzuki–Miyaura coupling is a widely used reaction for forming carbon-carbon bonds. Compounds like “2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one” can serve as electrophiles in this process, contributing to the synthesis of complex organic molecules .
PROTAC Molecules Development
The compound can be utilized as an electrophilic fragment in the development of PROTAC® (Proteolysis Targeting Chimeras) molecules. These are bifunctional molecules designed for targeted protein degradation, a promising approach in drug discovery .
Propriétés
IUPAC Name |
2-chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-7(11)8(16)15-5-3-9(17-2,4-6-15)10(12,13)14/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYPCCBIIYATLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)(C(F)(F)F)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




